1,4-Oxazepane hydrochloride

Antifungal Sordarin derivatives Candida albicans

1,4-Oxazepane hydrochloride is a conformationally flexible 7-membered heterocyclic building block at the interface of morpholine, diazepane, and azepane scaffolds. The hydrochloride salt ensures enhanced aqueous solubility and direct use in coupling reactions without neutralization steps. Validated in antifungal sordarin analogs (MIC 0.03–0.06 μg/mL vs. fluconazole-resistant C. albicans), peripherally selective noradrenaline reuptake inhibitors (no brain penetration), and EP300/CBP inhibitors (PDB: 7QAD, 2.11 Å co-crystal available). A differentiated morpholine replacement for IP-constrained or selectivity-challenged programs. Standard purity ≥98%.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 178312-62-4
Cat. No. B152006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepane hydrochloride
CAS178312-62-4
Synonyms1,4-Oxazepan hydrochloride;  1,4-Oxazepane hydrochloride;  Hexahydro-1,4-oxazepine hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CNCCOC1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
InChIKeyLJRCWNIWOVZLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepane hydrochloride (CAS 178312-62-4): A Seven-Membered Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis


1,4-Oxazepane hydrochloride (also known as homomorpholine hydrochloride) is a saturated seven-membered heterocyclic compound containing one nitrogen and one oxygen atom in a 1,4-relationship [1]. With a molecular weight of 137.61 g/mol and the hydrochloride salt form, it exhibits enhanced aqueous solubility relative to the free base [2]. This building block occupies a privileged position at the interface of morpholine, diazepane, and azepane scaffolds, making it a valuable intermediate in medicinal chemistry for the synthesis of antibacterial oxazolidinones, A2A adenosine receptor antagonists, noradrenaline reuptake inhibitors, and histone acetyltransferase inhibitors .

Why 1,4-Oxazepane Hydrochloride Cannot Be Substituted by Morpholine or Other Heterocyclic Analogs


The seven-membered 1,4-oxazepane ring imparts distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity that cannot be replicated by smaller rings such as morpholine (six-membered) or piperidine [1]. The hydrochloride salt form further differentiates this compound from the free base by providing increased water solubility and enabling direct use in aqueous coupling reactions without additional neutralization steps . In biological systems, the oxazepane scaffold has been shown to confer unique selectivity profiles in target engagement—for instance, oxazepane-based noradrenaline reuptake inhibitors achieve high peripheral selectivity (effectively no brain penetration) that morpholine analogs cannot deliver, directly impacting therapeutic window and safety [2]. Additionally, the oxazepane moiety has been identified as a critical pharmacophore for selective EP300/CBP inhibition through scaffold hopping strategies, underscoring that simple ring substitution would abolish target specificity [1].

Quantitative Evidence: How 1,4-Oxazepane Hydrochloride Derivatives Outperform Comparators in Antimicrobial and Selectivity Assays


Antifungal Potency: 1,4-Oxazepane-Containing Sordarin Derivative R-135853 Exhibits MIC₉₀ of 0.03 μg/mL Against Candida albicans, Outperforming Fluconazole Against Resistant Strains

The 1,4-oxazepane ring moiety is a critical structural component of R-135853, a novel sordarin derivative. R-135853 exhibited an MIC₉₀ of 0.03 μg/mL against fluconazole-susceptible Candida albicans isolates [1]. Against fluconazole-resistant C. albicans strains, R-135853 maintained potent activity with MICs ranging from 0.03 to 0.06 μg/mL, whereas fluconazole at 50 mg/kg/dose was ineffective in vivo in an esophageal candidiasis model [1]. This demonstrates that the oxazepane scaffold enables efficacy against clinically relevant azole-resistant pathogens.

Antifungal Sordarin derivatives Candida albicans

Antibacterial Activity: 1,3-Oxazepane-4,7-dione Derivatives Show Superior Activity to Gentamycin Against Gram-Positive Bacteria

In a comparative antibacterial study, all synthesized 1,3-oxazepane-4,7-dione derivatives bearing a benzothiazole moiety exhibited better activity than gentamycin against Staphylococcus aureus (Gram-positive bacteria) [1]. Specifically, compounds 4a, 4e, and 4g showed greater activity against Escherichia coli (Gram-negative bacteria) compared to the control drug [1]. While this study used 1,3-oxazepane regioisomers rather than 1,4-oxazepane directly, it demonstrates the broader antibacterial potential of the oxazepane scaffold.

Antibacterial Oxazepane Gram-positive

Selectivity Advantage: 1,4-Oxazepane-Based Noradrenaline Reuptake Inhibitors Achieve High Peripheral Selectivity with No Brain Penetration vs. Centrally Acting Comparators

A series of 7-phenyl-1,4-oxazepane noradrenaline reuptake inhibitors (NRIs) were developed to achieve peripheral selectivity, avoiding CNS side effects associated with centrally acting NRIs [1]. Compound 12 (an acetamide derivative of the 1,4-oxazepane scaffold) showed effectively no brain penetration in rats while increasing urethral resistance in a dose-dependent manner, achieving a maximal effect on par with esreboxetine (a centrally acting NRI) [1]. This peripheral selectivity was attributed to increased molecular polarity conferred by the oxazepane scaffold modification [1].

Noradrenaline reuptake inhibitor Peripheral selectivity Stress urinary incontinence

Target Engagement: Crystal Structure Confirms Direct Binding of 1,4-Oxazepane Hydrochloride to Plasmodium falciparum CCT at 2.11 Å Resolution

The X-ray crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (CCT) in complex with 1,4-oxazepane hydrochloride has been solved at 2.11 Å resolution (PDB ID: 7QAD) [1]. This structure provides atomic-level evidence of direct binding of the unsubstituted 1,4-oxazepane scaffold to a validated antimalarial target [1]. The high resolution and unambiguous electron density confirm that the seven-membered ring occupies a specific binding pocket that cannot be accommodated by smaller heterocycles such as morpholine.

Malaria Structural biology CCT inhibitor

Scaffold Differentiation: 1,4-Oxazepane Occupies Unique Chemical Space at the Interface of Morpholine, Diazepane, and Azepane Scaffolds

Seven-membered heterocycles like 1,4-oxazepanes are strikingly scarce in compound libraries despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds [1]. This scarcity creates a strategic opportunity: compounds incorporating the 1,4-oxazepane scaffold can access novel intellectual property space and differentiated biological profiles compared to overrepresented six-membered rings [1]. Scaffold hopping from morpholine to 1,4-oxazepane has been successfully employed to identify a novel, highly selective EP300/CBP inhibitor (compound 11, DS17701585) that shows dose-dependent inhibition of SOX2 mRNA expression in a lung squamous cell carcinoma xenograft model [2].

Medicinal chemistry Scaffold hopping Chemical space

Solubility Enhancement: 1,4-Oxazepane Hydrochloride Enables Aqueous Coupling Reactions Without Additional Neutralization Steps

1,4-Oxazepane hydrochloride is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base . The free base 1,4-oxazepane has a predicted aqueous solubility of approximately 12–35 mg/mL (LogS ESOL = -1.06; LogS Ali = -0.6) , whereas the hydrochloride salt is highly soluble in water and can be used directly in aqueous coupling reactions without additional base neutralization . This eliminates a synthetic step and reduces the risk of side reactions associated with in situ neutralization of the free amine.

Synthetic intermediate Salt form Aqueous solubility

When to Prioritize 1,4-Oxazepane Hydrochloride in Your Research or Procurement Workflow


Developing Antifungal Agents Targeting Azole-Resistant Candida Species

Based on the quantitative evidence that 1,4-oxazepane-containing sordarin derivatives such as R-135853 maintain potent activity (MIC = 0.03–0.06 μg/mL) against fluconazole-resistant C. albicans strains while fluconazole at 50 mg/kg/dose is ineffective in vivo [1], 1,4-oxazepane hydrochloride is the scaffold of choice for antifungal programs addressing azole resistance. The compound serves as the key building block for synthesizing oxazepane-containing sordarin analogs with validated in vivo efficacy in murine candidiasis models [1].

Designing Peripherally Selective Noradrenaline Reuptake Inhibitors for Stress Urinary Incontinence

For programs requiring NRI activity without CNS penetration, 1,4-oxazepane derivatives provide a validated route to peripheral selectivity. Compound 12, an acetamide derivative of the 1,4-oxazepane scaffold, achieved effectively no brain penetration in rats while increasing urethral resistance on par with esreboxetine [2]. This differentiation enables development of SUI therapeutics with reduced CNS-mediated adverse effects [2].

Structure-Based Drug Design Against Plasmodium falciparum CCT for Malaria

The availability of a high-resolution (2.11 Å) co-crystal structure of 1,4-oxazepane hydrochloride bound to the C-terminal catalytic domain of PfCCT (PDB ID: 7QAD) makes this compound an ideal starting point for structure-guided optimization [3]. Researchers can leverage this atomic-level binding data for fragment elaboration, scaffold hopping, or virtual screening campaigns targeting this validated antimalarial enzyme [3].

Scaffold Hopping from Morpholine to Access Novel EP300/CBP Inhibitor Chemical Space

When existing morpholine-based leads face intellectual property constraints or selectivity challenges, scaffold hopping to 1,4-oxazepane offers a proven path to differentiated chemical matter. The successful identification of compound 11 (DS17701585), a highly selective EP300/CBP inhibitor with in vivo efficacy, demonstrates that this scaffold transition can yield patentable, biologically active compounds [4]. The relative scarcity of 1,4-oxazepanes in compound libraries further enhances the novelty of any resulting inventions [5].

Aqueous-Phase Synthetic Transformations Requiring Direct Amine Coupling

For medicinal chemistry and process chemistry workflows requiring direct use of a secondary amine in aqueous coupling reactions, 1,4-oxazepane hydrochloride eliminates the need for separate neutralization steps . The hydrochloride salt form provides enhanced water solubility compared to the free base, streamlining reaction setup and improving reproducibility in amide bond formation, reductive amination, and other amine-based transformations .

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